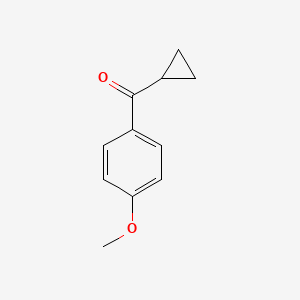

Cyclopropyl(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZSVEVTRUSPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064576 | |

| Record name | Methanone, cyclopropyl(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-03-6 | |

| Record name | Cyclopropyl(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisoylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl(4-methoxyphenyl)methanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, cyclopropyl(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, cyclopropyl(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 4-methoxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISOYLCYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2980CXL3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Cyclopropyl(4-methoxyphenyl)methanone" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl(4-methoxyphenyl)methanone

Introduction

This compound, also known as cyclopropyl p-anisyl ketone, is a versatile chemical intermediate whose structural motif—a cyclopropyl ketone tethered to a methoxy-activated phenyl ring—is of significant interest in medicinal chemistry and organic synthesis.[1][2][3] The electron-donating methoxy group activates the aromatic ring for further functionalization, while the strained cyclopropyl group offers unique reactivity and conformational rigidity, making it a valuable scaffold for the development of novel bioactive molecules.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and detailed experimental protocols. We will explore the mechanistic underpinnings of the primary synthetic route, offer step-by-step procedural guidance, and detail the analytical techniques required to verify the structure and purity of the final product.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 7152-03-6 | [1][2][4][5] |

| Molecular Formula | C₁₁H₁₂O₂ | [4][6][7] |

| Molecular Weight | 176.21 g/mol | [1][2][4] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 40-42 °C | [3][4] |

| Boiling Point | 303.9 ± 15.0 °C at 760 mmHg | [4] |

| 94-97 °C at 0.1 mmHg | [3] | |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| InChIKey | YKZSVEVTRUSPOQ-UHFFFAOYSA-N | [4][6][7] |

Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride.[8] This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[9]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclopropanecarbonyl chloride. This polarization weakens the C-Cl bond, facilitating its departure and forming a highly electrophilic acylium ion.[9][10]

-

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group. The attack predominantly occurs at the para position due to reduced steric hindrance compared to the ortho positions, leading to high regioselectivity.[11][12][13]

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex, loses a proton to restore the aromaticity of the ring, yielding the final ketone product. The Lewis acid catalyst is regenerated in the process.

Experimental Protocols

The synthesis is a two-stage process: preparation of the acylating agent followed by the acylation reaction itself.

Protocol 1: Synthesis of Cyclopropanecarbonyl Chloride

Causality: Cyclopropanecarbonyl chloride is the required electrophilic precursor for the acylation. It is readily prepared from the corresponding carboxylic acid. Thionyl chloride (SOCl₂) is an excellent chlorinating agent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion and simplifying purification.[14][15]

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl and SO₂ gases.

-

Reaction: Charge the flask with cyclopropanecarboxylic acid. Slowly add an excess of thionyl chloride (approx. 1.5-2.0 equivalents) dropwise at room temperature.

-

Heating: After the initial vigorous reaction subsides, gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the evolution of gas ceases.[14] This ensures the reaction goes to completion.

-

Purification: The product, cyclopropanecarbonyl chloride, can be purified by fractional distillation under reduced pressure to yield a colorless oil.[14] The purity should be confirmed by GC before use.

Trustworthiness: The completion of the reaction is visually confirmed by the cessation of gas evolution. The subsequent distillation provides a purified reagent with a defined boiling point, ensuring its suitability for the next step.

Protocol 2: Friedel-Crafts Acylation of Anisole

Causality: This protocol utilizes a Lewis acid to catalyze the electrophilic substitution. Anhydrous conditions are critical as Lewis acids like AlCl₃ are highly hygroscopic and will be quenched by water, rendering them inactive. The reaction is typically performed in a non-polar solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the reactants and facilitate the reaction.[8][16] The order of addition—adding the acyl chloride to the mixture of anisole and catalyst—helps control the exothermic reaction.

Materials:

-

Anisole

-

Cyclopropanecarbonyl chloride (from Protocol 1)

-

Anhydrous aluminum chloride (AlCl₃) or nano CuFe₂O₄[8]

-

Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent

-

Three-neck round-bottom flask with dropping funnel and nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Initial Charge: Charge the flask with anhydrous DCE and anisole (1.0 eq). Cool the mixture in an ice bath to 0-5 °C.

-

Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1-1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Acyl Chloride Addition: Add a solution of cyclopropanecarbonyl chloride (1.0-1.1 eq) in anhydrous DCE to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 2-4 hours) until completion is confirmed by TLC or GC analysis.

-

Workup: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white to off-white solid.[3]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ ~7.95 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. δ ~6.95 ppm (d, 2H): Aromatic protons meta to the carbonyl group. δ ~3.85 ppm (s, 3H): Methoxy (-OCH₃) protons. δ ~2.60 ppm (m, 1H): Cyclopropyl methine proton (-CH-). δ ~1.20 ppm (m, 2H) & ~1.00 ppm (m, 2H): Cyclopropyl methylene protons (-CH₂-). |

| ¹³C NMR | δ ~198 ppm: Carbonyl carbon (C=O). δ ~164 ppm: Aromatic carbon attached to the methoxy group. δ ~131 ppm: Aromatic carbons ortho to the carbonyl. δ ~129 ppm: Aromatic carbon attached to the carbonyl. δ ~114 ppm: Aromatic carbons meta to the carbonyl. δ ~55 ppm: Methoxy carbon (-OCH₃). δ ~16 ppm: Cyclopropyl methine carbon (-CH-). δ ~12 ppm: Cyclopropyl methylene carbons (-CH₂-). |

| IR (Infrared) | ~1670-1680 cm⁻¹: Strong, sharp absorption from the C=O stretch (aryl ketone). ~1600, 1510, 1420 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1260, 1030 cm⁻¹: C-O stretching vibrations of the aryl ether. ~3010-3080 cm⁻¹: C-H stretches of the aromatic and cyclopropyl groups.[7][17][18] |

| MS (Mass Spec) | m/z 176: Molecular ion peak (M⁺). m/z 135: Major fragment corresponding to the [CH₃OC₆H₄CO]⁺ (p-methoxybenzoyl) cation, resulting from the loss of the cyclopropyl radical. This is often the base peak.[19] m/z 107: Fragment from loss of CO from the m/z 135 ion. m/z 77: Phenyl cation fragment. |

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent used. Data is compiled based on typical values and spectral information available from public databases.[20]

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress. A non-polar eluent system (e.g., 4:1 Hexane:Ethyl Acetate) will show the product with a lower Rf value than the starting material, anisole.

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are ideal for determining the final purity of the product. A single, sharp peak indicates a high degree of purity.

Conclusion

The synthesis of this compound is reliably achieved through a classic Friedel-Crafts acylation reaction. This guide has detailed a robust, two-protocol procedure, starting from the preparation of the necessary acyl chloride precursor. By understanding the underlying mechanism, researchers can better control the reaction parameters to optimize yield and purity. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound, ensuring its quality for subsequent applications in research and development.

References

- 1. Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. p-Anisoylcyclopropane | C11H12O2 | CID 81580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7152-03-6 CAS MSDS (Cyclopropyl 4-methoxyphenyl ketone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAS#:7152-03-6 | Chemsrc [chemsrc.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound | CAS [matrix-fine-chemicals.com]

- 7. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 8. Cyclopropyl 4-methoxyphenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles | MDPI [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scirp.org [scirp.org]

- 13. ALCOHOLS, PHENOLS AND ETHERS Two Marks Questions: How anisole reacts wi.. [askfilo.com]

- 14. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 20. Cyclopropyl 4-methoxyphenyl ketone(7152-03-6) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to Cyclopropyl(4-methoxyphenyl)methanone

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Cyclopropyl(4-methoxyphenyl)methanone. It delves into the core physicochemical properties, synthesis, analytical characterization, and applications of this versatile chemical intermediate, grounding all information in established scientific literature and safety protocols.

Introduction: The Significance of a Versatile Scaffold

This compound is a ketone derivative featuring a cyclopropyl ring and a para-substituted methoxyphenyl group. This unique combination of structural motifs makes it a valuable building block in modern organic synthesis and medicinal chemistry. The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to modulate a molecule's physicochemical and pharmacological properties.[1] It can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects by imposing conformational constraints.[1] Concurrently, the methoxyphenyl moiety is a common feature in compounds targeting the central nervous system.[2] This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of any successful experimental work. This compound is unambiguously identified by its CAS number.

The key physicochemical properties are summarized in the table below, compiled from various reputable databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [3][5][6][7] |

| Molecular Weight | 176.21 g/mol | [3][6][7] |

| IUPAC Name | This compound | [3][5][6] |

| Synonyms | Cyclopropyl p-anisyl ketone, (4-Methoxybenzoyl)cyclopropane | [6][7] |

| Appearance | White to pale yellow solid (crystals or powder) | [5][7] |

| Melting Point | 39-45 °C | [5][7] |

| Boiling Point | 303.9 ± 15.0 °C at 760 mmHg; 94-97 °C at 0.1 mmHg | [7] |

| Density | ~1.1 g/cm³ | [4] |

| Flash Point | >110 °C (>230 °F) | [7] |

| InChI Key | YKZSVEVTRUSPOQ-UHFFFAOYSA-N | [5][6] |

| SMILES | COC1=CC=C(C=C1)C(=O)C1CC1 | [3][5] |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic compound, in this case, anisole (methoxybenzene), with an acyl halide, cyclopropanecarbonyl chloride, in the presence of a Lewis acid catalyst.

Causality of Experimental Choices

-

Anisole as Substrate : The methoxy group (-OCH₃) on the benzene ring is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack. It directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions, leading to high regioselectivity for the desired product.

-

Lewis Acid Catalyst : A catalyst like aluminum chloride (AlCl₃) or a milder alternative like nano CuFe₂O₄ is essential.[8] It coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which is the reactive species that attacks the anisole ring.

-

Solvent : A non-polar, aprotic solvent such as 1,2-dichloroethane (DCE) is typically used as it can dissolve the reactants without interfering with the catalytic cycle.[8]

-

Temperature Control : The reaction is often exothermic. Maintaining a controlled temperature (e.g., room temperature to 80°C) is crucial to prevent side reactions and ensure a good yield.[8]

Detailed Synthesis Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures.[8]

-

Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anisole (1.0 mmol) and 1,2-dichloroethane (2 mL).

-

Catalyst Addition : Add the Lewis acid catalyst (e.g., nano CuFe₂O₄, 20 mol%) to the stirred solution.

-

Acyl Chloride Addition : Slowly add cyclopropanecarbonyl chloride (1.2 mmol) to the mixture.

-

Reaction : Stir the reaction mixture at a controlled temperature (e.g., 35-38 °C or 80 °C) for 18-24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Upon completion, cool the reaction mixture in an ice bath and carefully quench it by slowly adding cold water or dilute HCl to decompose the catalyst.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental protocol. A multi-technique approach is standard practice.

-

Gas Chromatography (GC) : Used to assess the purity of the final product. A typical assay by GC should indicate a purity of ≥97.5%.[5]

-

Infrared (IR) Spectroscopy : Provides information about the functional groups present. The spectrum will show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, C-O stretching of the methoxy ether, and vibrations associated with the aromatic and cyclopropyl rings.

-

Mass Spectrometry (MS) : Determines the molecular weight of the compound. Electron ionization mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight (176.21 g/mol ).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide the definitive structural elucidation.

-

¹H NMR : Will show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), and the characteristic multiplets for the cyclopropyl ring protons.

-

¹³C NMR : Will show unique resonances for each carbon atom, including the carbonyl carbon, the aromatic carbons (with distinct shifts for the methoxy-substituted and ketone-substituted carbons), the methoxy carbon, and the cyclopropyl carbons.

-

Analytical Characterization Workflow

Caption: A multi-technique workflow for the analytical validation of the target compound.

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[2] Its value lies in the strategic combination of its two core structural motifs.

Role as a Versatile Chemical Intermediate

The compound's ketone functional group is a versatile handle for further chemical transformations. It can undergo reactions such as:

-

Reduction : To form a secondary alcohol.

-

Reductive Amination : To introduce amine functionalities, leading to compounds like Cyclopropyl(4-methoxyphenyl)methanamine, which are explored for modulating neurotransmitter systems.[2]

-

Wittig Reaction : To form alkenes.

-

Grignard/Organolithium Addition : To introduce new carbon-carbon bonds.

These transformations allow chemists to build molecular complexity, using the cyclopropyl-methoxyphenyl core as a foundational scaffold for creating libraries of compounds for drug discovery screening. Derivatives have been investigated for potential applications in treating neurological and psychiatric disorders.[2]

Logical Framework for Application

Caption: Role of the title compound as a starting material in a typical drug discovery pipeline.

Safety and Handling

Adherence to safety protocols is non-negotiable. The following information is derived from publicly available Safety Data Sheets (SDS).[9][10][11]

| Hazard Information | Details |

| GHS Classification | Acute Toxicity, Oral (Category 4)[10] |

| Signal Word | Warning[10] |

| Hazard Statements | H302: Harmful if swallowed[9][10] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

Handling and Storage:

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

-

Ventilation : Handle in a well-ventilated area or in a chemical fume hood.

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Incompatibilities : Avoid strong oxidizing agents.

The toxicological properties have not been thoroughly investigated, and the compound should be handled with care, assuming it is potentially harmful.[9]

Conclusion

This compound (CAS: 7152-03-6) is a well-characterized compound whose value extends far beyond its basic properties. Its straightforward synthesis via Friedel-Crafts acylation and the strategic importance of its structural components make it a cornerstone intermediate for medicinal chemists. By understanding its synthesis, characterization, and chemical reactivity, researchers are well-equipped to leverage this molecule as a scaffold for the discovery and development of novel therapeutics.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride [myskinrecipes.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | CAS#:7152-03-6 | Chemsrc [chemsrc.com]

- 5. Cyclopropyl 4-methoxyphenyl ketone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 7. 7152-03-6 CAS MSDS (Cyclopropyl 4-methoxyphenyl ketone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Cyclopropyl 4-methoxyphenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

"Cyclopropyl(4-methoxyphenyl)methanone" IUPAC name and structure

An In-depth Technical Guide: Cyclopropyl(4-methoxyphenyl)methanone

Executive Summary

This compound, a ketone featuring a unique combination of a strained cyclopropyl ring and an electron-rich methoxyphenyl group, serves as a pivotal intermediate and structural motif in modern organic synthesis and medicinal chemistry. Its distinct electronic and steric properties make it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, spectroscopic signature, synthesis, and applications, tailored for researchers, chemists, and professionals in drug development. We will delve into the causality behind synthetic choices, present validated characterization data, and explore the compound's utility as a precursor for high-value molecules.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is registered under CAS Number 7152-03-6.[1][2][3][4] Its preferred IUPAC name is this compound, though it is also commonly referred to as cyclopropyl 4-methoxyphenyl ketone or cyclopropyl p-anisyl ketone.[1][3][4][5]

The key physicochemical properties are summarized below, providing essential data for experimental planning and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 7152-03-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][4][5] |

| Molecular Weight | 176.21 g/mol | [4][5][6] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 40-42 °C | [4][6][7] |

| Boiling Point | 94-97 °C @ 0.1 mmHg | [4][6] |

| SMILES | COC1=CC=C(C=C1)C(=O)C1CC1 | [2][5][8] |

| InChIKey | YKZSVEVTRUSPOQ-UHFFFAOYSA-N | [1][3][5][6] |

Structural Elucidation: A Spectroscopic Approach

The unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra should always be acquired, the predicted NMR signals provide a strong theoretical basis for structural confirmation.

-

¹H NMR:

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (~6.9-8.0 ppm). Due to the para-substitution, they will appear as two doublets with characteristic ortho-coupling constants (a classic AA'BB' system). The protons ortho to the electron-donating methoxy group will be upfield, while those ortho to the electron-withdrawing ketone will be downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.8 ppm.

-

Cyclopropyl Protons: A set of complex multiplets will appear in the upfield region (~0.8-1.2 ppm for the CH₂ groups and ~2.5-2.8 ppm for the CH group alpha to the carbonyl). These signals, integrating to four and one proton respectively, are characteristic of the strained ring system.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The ketone carbon will be the most downfield signal, typically >195 ppm.

-

Aromatic Carbons: Four signals are expected: two for the protonated carbons, one for the carbon bearing the methoxy group (ipso-C-O), and one for the carbon attached to the ketone (ipso-C-C=O).

-

Methoxy Carbon (-OCH₃): A signal around 55 ppm.

-

Cyclopropyl Carbons: Two signals are expected: one for the two equivalent methylene carbons (-CH₂-) and one for the methine carbon (-CH-), appearing in the upfield region (<20 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[9] Data available from the NIST Chemistry WebBook confirms the presence of the expected functionalities.[1][3]

-

~1670-1685 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ketone) stretch, conjugated with the aromatic ring.

-

~1600 cm⁻¹ and ~1510 cm⁻¹: Sharp peaks corresponding to C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: Strong absorptions from the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methoxy and cyclopropyl groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z corresponding to the molecular weight, approximately 176.08.

-

Fragmentation: Key fragments would include the loss of the cyclopropyl group ([M-41]⁺) to give the 4-methoxybenzoyl cation (m/z 135), and the 4-methoxyphenyl cation (m/z 107).

Synthesis and Mechanistic Considerations

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of anisole.[10] Modern advancements have moved away from stoichiometric, moisture-sensitive Lewis acids like AlCl₃ towards more sustainable heterogeneous catalysts.

Caption: General workflow for Friedel-Crafts synthesis.

Detailed Experimental Protocol: Nano-CuFe₂O₄ Catalyzed Acylation

This protocol is adapted from established procedures and represents a robust, scalable method for synthesis.[10] The use of a magnetic nano-catalyst is a key innovation, allowing for easy separation and recycling, which is a cornerstone of green chemistry.

Materials:

-

Anisole (1.0 mmol)

-

Cyclopropanecarbonyl chloride (1.2 mmol)

-

Nano copper ferrite (CuFe₂O₄) catalyst (20 mol%)

-

1,2-Dichloroethane (DCE) (2 mL)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nano CuFe₂O₄ catalyst (20 mol%).

-

Reagent Addition: Add 1,2-dichloroethane (2 mL) followed by anisole (1.0 mmol).

-

Initiation: Slowly add cyclopropanecarbonyl chloride (1.2 mmol) to the stirred suspension.

-

Reaction: Heat the mixture to 80°C and maintain stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Catalyst Removal: After cooling to room temperature, the magnetic nano-catalyst can be separated using an external magnet.

-

Work-up: Quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the final product.

Causality and Trustworthiness:

-

Why CuFe₂O₄? This heterogeneous catalyst acts as a solid Lewis acid. Its primary advantage over traditional AlCl₃ is its stability to air and moisture, reusability, and milder reaction conditions, which reduces the formation of byproducts.

-

Why an excess of acylating agent? A slight excess (1.2 equivalents) of the cyclopropanecarbonyl chloride ensures the complete consumption of the limiting reagent, anisole, maximizing yield.

-

Why 80°C? This temperature provides sufficient thermal energy to overcome the activation energy of the reaction without causing significant decomposition of the reagents or product.[10]

Applications in Research and Drug Discovery

While this compound is not an end-product drug, it is a quintessential chemical building block . Its value lies in the strategic combination of its two core motifs.

-

The Cyclopropyl Ring: This small, strained ring is a "bioisostere" of a vinyl or carbonyl group. In drug design, its incorporation can:

-

Improve Metabolic Stability: The ring is generally more resistant to metabolic oxidation compared to unsaturated or linear alkyl chains.

-

Enhance Potency: Its rigid structure can lock a molecule into a specific conformation that is optimal for binding to a biological target (e.g., an enzyme or receptor).

-

Modulate Physicochemical Properties: It increases the fraction of sp³-hybridized carbons, often improving solubility and reducing toxicity.

-

-

The 4-Methoxyphenyl Group: This "p-anisyl" moiety is a common feature in pharmacologically active molecules. The methoxy group is an electron-donating group that can participate in hydrogen bonding and can be a site for metabolic O-demethylation, sometimes leading to an active metabolite.

This compound serves as a precursor for more complex molecules in various therapeutic areas. Its structure is a key component in the synthesis of antagonists for corticotropin-releasing factor (CRF) receptors, which are targets for treating anxiety and depression.[11] The ability to generate diverse libraries of compounds from such intermediates is a core principle of modern drug discovery, where multi-component reactions play a crucial role.[12]

Conclusion

This compound is a compound of significant academic and industrial interest. Its well-defined structure, predictable spectroscopic characteristics, and accessible synthesis make it an ideal intermediate for chemical innovation. The insights provided in this guide, from its fundamental properties to a detailed, mechanistically-grounded synthetic protocol, equip researchers with the necessary knowledge to confidently utilize this versatile molecule in their own research and development programs, particularly in the pursuit of novel therapeutics.

References

- 1. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 4. 7152-03-6 CAS MSDS (Cyclopropyl 4-methoxyphenyl ketone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CAS [matrix-fine-chemicals.com]

- 6. Cyclopropyl 4-methoxyphenyl ketone 98 7152-03-6 [sigmaaldrich.com]

- 7. This compound | CAS#:7152-03-6 | Chemsrc [chemsrc.com]

- 8. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. Cyclopropyl 4-methoxyphenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic and Spectrometric Guide to Cyclopropyl(4-methoxyphenyl)methanone: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric data for the compound Cyclopropyl(4-methoxyphenyl)methanone (CAS No. 7152-03-6). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and interpretation, this guide serves as a practical resource for the structural characterization of this important chemical entity.

Introduction

This compound, with the molecular formula C₁₁H₁₂O₂, is a valuable intermediate in organic synthesis.[1][2] Its structure combines an aromatic methoxy-substituted phenyl ring with a strained cyclopropyl ketone moiety, making it a key building block for various complex organic molecules. Accurate structural elucidation through spectroscopic and spectrometric methods is paramount for its application in research and development. This guide presents a detailed analysis of its characteristic spectral data to facilitate its unambiguous identification and use.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| CAS Number | 7152-03-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Melting Point | 40-42 °C | [3][4] |

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments within a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, methoxy, and cyclopropyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.00 | d | 2H | Ar-H (ortho to C=O) |

| ~6.95 | d | 2H | Ar-H (meta to C=O) |

| ~3.85 | s | 3H | OCH₃ |

| ~2.60 | m | 1H | CH (cyclopropyl) |

| ~1.20 | m | 2H | CH₂ (cyclopropyl) |

| ~1.00 | m | 2H | CH₂ (cyclopropyl) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Interpretation

The downfield region of the spectrum is dominated by the signals of the aromatic protons. The two protons ortho to the electron-withdrawing carbonyl group are deshielded and appear as a doublet around 8.00 ppm. The two protons meta to the carbonyl group (and ortho to the electron-donating methoxy group) are more shielded and appear as a doublet around 6.95 ppm. The sharp singlet at approximately 3.85 ppm is characteristic of the three protons of the methoxy group.

The upfield region contains the signals for the cyclopropyl protons. The methine proton (CH) alpha to the carbonyl group is expected to be the most deshielded of the cyclopropyl protons, appearing as a multiplet around 2.60 ppm. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the range of 1.00-1.20 ppm.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound | CAS [matrix-fine-chemicals.com]

- 3. This compound | CAS#:7152-03-6 | Chemsrc [chemsrc.com]

- 4. 7152-03-6 CAS MSDS (Cyclopropyl 4-methoxyphenyl ketone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Physical properties of "Cyclopropyl(4-methoxyphenyl)methanone" (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of Cyclopropyl(4-methoxyphenyl)methanone

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the critical physical properties of this compound, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with practical, field-proven methodologies for accurate determination. Our focus is on the causality behind experimental choices, ensuring that the protocols described are not merely procedural but are also self-validating systems grounded in established scientific principles.

Compound Overview and Physicochemical Significance

This compound (CAS No. 7152-03-6) is a ketone derivative featuring a cyclopropyl group and a methoxy-substituted phenyl ring.[1] The determination of its physical properties, such as melting and boiling points, is fundamental for its identification, purity assessment, and the development of synthetic and purification protocols. These parameters are direct reflections of the intermolecular forces at play and are indispensable for predicting the compound's behavior in various experimental and processing conditions.

Summary of Physicochemical Properties

The key physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 7152-03-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][5] |

| Molecular Weight | 176.21 g/mol | [3][4][6] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 40-42 °C | [2][4][7][8] |

| Boiling Point | 94-97 °C at 0.1 mmHg158-160 °C at 4.5 mmHg303.9±15.0 °C at 760 mmHg (estimated) | [2][4][7][3][9] |

Melting Point Determination: A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[10] Therefore, accurate melting point determination is a reliable and accessible method for assessing compound purity.

Principle of Measurement

The methodology involves heating a small, packed sample of the solid slowly and observing the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This observed range provides insight into the sample's identity and purity.

Detailed Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.

-

-

Capillary Tube Loading:

-

Tamp the open end of a glass capillary tube into the powdered sample.[11]

-

Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the sealed end.[11] The packed sample height should be 2-3 mm for optimal results.[11] An excessive amount of sample can lead to an artificially broad melting range due to uneven heat distribution.

-

-

Measurement using a Mel-Temp Apparatus:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[10]

-

Set an initial rapid heating rate to quickly approach the expected melting point (around 40°C).

-

Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[11] A slow ramp rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

Record the temperature (T1) when the first drop of liquid is observed.

-

Continue heating at the slow rate and record the temperature (T2) when the last crystal of the solid melts.[10]

-

The melting range is reported as T1 - T2. For this compound, this range is expected to be within 40-42°C.[2][4][7]

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Boiling Point Determination: Characterization under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] Many organic compounds, including this compound, have high boiling points at atmospheric pressure and can decompose at these elevated temperatures. Therefore, the boiling point is often determined under reduced pressure (vacuum), which lowers the temperature required for boiling.[13] This is evidenced by the available literature data, which primarily reports boiling points at pressures well below atmospheric.[2][3][4]

Principle of Measurement

By reducing the pressure above the liquid, the vapor pressure required to induce boiling is lowered, and thus the liquid boils at a lower temperature. The relationship between pressure and boiling point is non-linear and requires precise control and measurement of the system's pressure for an accurate and reproducible determination.

Detailed Experimental Protocol for Reduced Pressure Distillation

-

Apparatus Setup:

-

Assemble a microscale distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to accurately measure the pressure.

-

Place a small stir bar or boiling chips in the distillation flask to ensure smooth boiling.

-

-

Procedure:

-

Place a small quantity of this compound into the distillation flask.

-

Carefully turn on the vacuum pump and allow the system to equilibrate to the desired pressure (e.g., 0.1 mmHg or 4.5 mmHg, to correlate with literature values).[2][3]

-

Begin gently heating the distillation flask using a heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb. A steady stream of bubbles from an inverted capillary can also be used to identify the boiling point.[14]

-

The boiling point is the stable temperature reading on the thermometer during a steady distillation rate, where the reflux ring of condensing vapor is level with the thermometer bulb.

-

Record both the temperature range and the precise pressure measured on the manometer. For example, a result would be recorded as "94-97 °C at 0.1 mmHg".[4]

-

After the measurement, allow the apparatus to cool completely before slowly releasing the vacuum to prevent bumping and potential breakage of the glassware.

-

Workflow for Boiling Point Determination (Reduced Pressure)

Caption: Workflow for reduced pressure boiling point determination.

References

- 1. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. CAS RN 7152-03-6 | Fisher Scientific [fishersci.com]

- 4. 7152-03-6 CAS MSDS (Cyclopropyl 4-methoxyphenyl ketone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CAS [matrix-fine-chemicals.com]

- 7. Cyclopropyl 4-methoxyphenyl ketone - Protheragen [protheragen.ai]

- 8. This compound | CAS#:7152-03-6 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. uomus.edu.iq [uomus.edu.iq]

Cyclopropyl(4-methoxyphenyl)methanone: A Technical Guide to a Versatile Donor-Acceptor Cyclopropane

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Cyclopropyl(4-methoxyphenyl)methanone, a prototypical and highly versatile donor-acceptor (D-A) cyclopropane. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the fundamental principles governing the reactivity of D-A cyclopropanes, with a specific focus on the title compound. We will dissect its synthesis, physicochemical properties, and unique reactivity under various catalytic conditions. Key transformations, including Lewis acid-catalyzed ring-openings and formal [3+2] cycloadditions, are detailed with mechanistic insights and field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, aiming to equip the reader with a robust understanding of how to leverage this powerful three-carbon building block for the synthesis of complex carbocyclic and heterocyclic scaffolds relevant to modern organic synthesis and pharmaceutical discovery.

The Principle of Donor-Acceptor Cyclopropanes: Controlled Reactivity Through Strain and Electronics

Donor-acceptor (D-A) cyclopropanes are a class of highly valuable three-carbon building blocks in organic synthesis.[1][2] Their utility stems from a unique combination of inherent ring strain (approximately 115 kJ/mol) and a specific electronic substitution pattern.[3] This pattern consists of an electron-donating group (Donor, D) and an electron-withdrawing group (Acceptor, A) positioned on adjacent carbons of the cyclopropane ring.[1][4] This "push-pull" arrangement synergistically weakens the carbon-carbon bond between the substituted carbons, significantly lowering the activation barrier for ring-opening compared to non-activated cyclopropanes.[2][5][6]

The power of this system lies in its controlled activation. Typically, treatment with a Lewis acid at or below room temperature is sufficient to induce a heterolytic cleavage of the C-C bond, generating a stable, yet highly reactive, 1,3-dipole (or zwitterion).[1][4] This intermediate can then be trapped by a wide array of nucleophiles, electrophiles, or dipolarophiles, making D-A cyclopropanes precursors to a diverse range of complex molecular architectures.[1][7]

Caption: General activation and reactivity pathways of a Donor-Acceptor Cyclopropane.

In this compound, the electron-rich 4-methoxyphenyl group serves as the donor , while the carbonyl group acts as the acceptor . This specific arrangement has become a benchmark for studying and applying D-A cyclopropane chemistry.

Compound Profile: this compound

Physicochemical and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature, making it convenient to handle and store. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 7152-03-6 | [8][9][10][11] |

| Molecular Formula | C₁₁H₁₂O₂ | [8][9][12] |

| Molecular Weight | 176.21 g/mol | [8][9][12] |

| Appearance | White to light yellow solid | [10] |

| Melting Point | 40-42 °C | [10][13] |

| Boiling Point | 94-97 °C at 0.1 mmHg | [10] |

| InChIKey | YKZSVEVTRUSPOQ-UHFFFAOYSA-N | [8][9][12] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the δ 7.0-8.0 ppm range), a singlet for the methoxy group protons (around δ 3.8 ppm), and a set of multiplets for the cyclopropyl protons in the upfield region (typically δ 0.8-2.8 ppm).[14]

-

¹³C NMR: The carbon spectrum shows a characteristic signal for the carbonyl carbon (C=O) around δ 194-195 ppm, along with signals for the aromatic and methoxy carbons.[15]

-

IR Spectroscopy: The infrared spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1660 cm⁻¹.[8][15]

Synthesis Protocol: Friedel-Crafts Acylation

A reliable and scalable method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with cyclopropanecarbonyl chloride. The use of a mild Lewis acid is crucial to prevent undesired side reactions.

Materials:

-

Anisole (1.0 equiv)

-

Cyclopropanecarbonyl chloride (1.2 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) or a milder Lewis acid like nano CuFe₂O₄ (20 mol %)[16]

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) as solvent

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid (e.g., AlCl₃, 1.2 equiv) and anhydrous solvent (e.g., DCM).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add anisole (1.0 equiv) to the flask.

-

Acylation: Add cyclopropanecarbonyl chloride (1.2 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white solid.

Reactivity and Mechanistic Pathways

The synthetic utility of this compound is realized through its diverse reactivity, primarily driven by the controlled opening of the three-membered ring.

Lewis Acid-Catalyzed Ring-Opening and 1,3-Dipole Formation

The cornerstone of this compound's reactivity is its interaction with Lewis acids (e.g., Sc(OTf)₃, SnCl₄, Al(OTf)₃).[3][17][18] The Lewis acid coordinates to the carbonyl oxygen, further increasing its electron-withdrawing ability. This coordination polarizes the molecule and significantly weakens the vicinal C-C bond of the cyclopropane ring, facilitating its cleavage.[1][3][4] This process generates a key zwitterionic 1,3-dipole intermediate, which is the reactive species in subsequent transformations.

Caption: Lewis Acid (LA) catalyzed ring-opening to form the key 1,3-dipole intermediate.

Formal [3+2] Cycloaddition Reactions

The generated 1,3-dipole is a versatile precursor for formal [3+2] cycloadditions, providing rapid access to a variety of five-membered carbo- and heterocyclic rings.[1] This reaction class is exceptionally powerful for building molecular complexity in a single, often stereocontrolled, step.

Representative [3+2] Cycloaddition Reactions

| Dipolarophile | Catalyst | Product Type | Yield | Reference |

| Aldehydes | Sc(OTf)₃ | Tetrahydrofurans | Good to Excellent | [19] |

| Ynamides | Sc(OTf)₃ | Cyclopentene Sulfonamides | Good to Excellent | [18] |

| Thioketenes | Sc(OTf)₃ | Tetrahydrothiophenes | Moderate to Good | [3] |

| Vinyl Azides | Yb(OTf)₃ | Azidocyclopentanes | Good | [20] |

| Isothiocyanates | Sn(OTf)₂ | Thioimidates | High | [1] |

Experimental Protocol: [3+2] Cycloaddition with an Aldehyde

This protocol describes a general procedure for the diastereoselective synthesis of a tetrahydrofuran derivative.[19][21]

Materials:

-

This compound (1.0 equiv)

-

Aldehyde (e.g., benzaldehyde, 1.2 equiv)

-

Scandium(III) triflate (Sc(OTf)₃, 10 mol %)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous CH₂Cl₂.

-

Reagent Addition: Add the aldehyde (1.2 equiv) to the solution, followed by the Lewis acid catalyst, Sc(OTf)₃ (0.1 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction for completion using TLC (typically 1-6 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tetrahydrofuran product.

Caption: A general experimental workflow for a Lewis acid-catalyzed cycloaddition.

Applications in Drug Discovery and Complex Synthesis

The true value of this compound and related D-A cyclopropanes lies in the structures they can generate. The ability to rapidly construct densely functionalized five-membered rings is highly relevant to medicinal chemistry and natural product synthesis.[1][22]

-

Heterocyclic Scaffolds: Tetrahydrofurans, pyrrolidines, and tetrahydrothiophenes are privileged scaffolds found in numerous FDA-approved drugs and bioactive natural products. D-A cyclopropane chemistry provides a direct and stereocontrolled route to these core structures.[18][19]

-

Carbocyclic Systems: The synthesis of substituted cyclopentanes and other carbocycles is also readily achieved, providing access to skeletons found in prostaglandins and other important signaling molecules.[7]

-

Access to Chiral Molecules: Through the use of chiral catalysts or enantioenriched D-A cyclopropanes, these reactions can provide an efficient pathway to optically active compounds, which is a critical requirement in modern drug development.[5][19] N-alkyl indazoles, for example, are important skeletons in pharmaceuticals, and their regiodivergent synthesis can be controlled using different Lewis acid catalysts with D-A cyclopropanes.[17]

Safety and Handling

While this compound is generally stable, standard laboratory safety practices are required.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and its reagents.[23][24]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[23][25]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[25]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[25]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water. In all cases of significant exposure or if symptoms persist, seek medical attention.[25][26]

Conclusion and Future Outlook

This compound serves as an exemplary model for the rich and versatile chemistry of donor-acceptor cyclopropanes. Its predictable reactivity, ease of synthesis, and stability make it a powerful tool for the construction of complex molecular frameworks. The Lewis acid-catalyzed generation of a 1,3-dipole intermediate opens a gateway to a vast array of cycloaddition and nucleophilic addition reactions, enabling the efficient synthesis of valuable heterocyclic and carbocyclic products.

The ongoing development of new catalytic systems, particularly enantioselective variants, will continue to expand the synthetic utility of this and other D-A cyclopropanes. As the demand for novel, three-dimensional molecular scaffolds in drug discovery grows, the strategic application of these versatile three-carbon building blocks is poised to play an increasingly significant role in addressing the challenges of modern organic synthesis.

References

- 1. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new golden age for donor-acceptor cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 9. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 10. 7152-03-6 CAS MSDS (Cyclopropyl 4-methoxyphenyl ketone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. This compound | CAS [matrix-fine-chemicals.com]

- 13. This compound | CAS#:7152-03-6 | Chemsrc [chemsrc.com]

- 14. Cyclopropyl 4-methoxyphenyl ketone(7152-03-6) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. Cyclopropyl 4-methoxyphenyl ketone synthesis - chemicalbook [chemicalbook.com]

- 17. Lewis acid-catalyzed regiodivergent N-alkylation of indazoles with donor–acceptor cyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. aksci.com [aksci.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action for Cyclopropyl(4-methoxyphenyl)methanone

Abstract

Cyclopropyl(4-methoxyphenyl)methanone is a synthetic compound featuring a unique combination of a strained cyclopropyl ring, a central ketone linker, and an electron-rich 4-methoxyphenyl moiety. While its synthesis is well-documented, its molecular mechanism of action remains largely unexplored in publicly available scientific literature. This guide serves as a technical whitepaper for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to a structured exploration of plausible biological targets and pathways. By deconstructing the molecule's chemical architecture and drawing parallels with structurally analogous compounds, we propose three primary, testable hypotheses for its mechanism of action: inhibition of the bacterial Fatty Acid Synthase II (FAS-II) pathway, disruption of microtubule dynamics via tubulin binding, and modulation of GABA-A receptor activity. For each hypothesis, we provide the scientific rationale, detailed experimental protocols for validation, and the logic behind these investigative workflows. This document is designed to be a foundational roadmap for elucidating the pharmacology of this intriguing molecule.

Introduction and Structural Analysis

This compound (CAS No. 7152-03-6) is a small molecule whose biological significance is yet to be fully characterized.[1][2] Its structure, however, presents several features that are common in pharmacologically active agents, suggesting a high potential for biological activity. The purpose of this guide is to bridge the current knowledge gap by proposing a scientifically rigorous research framework to uncover its mechanism of action.

Structural Features and Their Implications:

-

The Cyclopropyl Ring: This three-membered carbocycle is more than a simple aliphatic ring. Its significant ring strain imparts unique electronic properties, often described as having "double-bond character."[3][4] In medicinal chemistry, the cyclopropyl group is a valued motif for its conformational rigidity and its ability to act as a stable, non-classical bioisostere for various functional groups.[5][6] Its inclusion can enhance metabolic stability and influence binding affinity and selectivity for biological targets.[5]

-

The Ketone Linker: The carbonyl group serves as a rigid linker and a key polar feature. It can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues within a protein's binding pocket.

-

The 4-Methoxyphenyl (Anisole) Group: The methoxy-substituted phenyl ring is a common feature in many bioactive compounds. The methoxy group is a moderate electron-donating group, which can influence the electronic properties of the entire molecule. It is also a potential site for metabolism, specifically O-demethylation, which could produce an active or inactive metabolite.

Given these features, a logical starting point for investigation is to examine the established mechanisms of structurally related molecules.

Proposed Research Workflow: From Hypothesis to Validation

To systematically investigate the mechanism of this compound, we propose a multi-pronged approach. The workflow begins with parallel investigations into three distinct, plausible hypotheses derived from existing literature. Positive findings in any of these primary screening funnels would trigger a cascade of more specific target validation and cell-based functional assays.

Caption: Proposed research workflow for elucidating the mechanism of action.

Hypothesis A: Inhibition of the Fatty Acid Synthase II (FAS-II) Pathway

3.1. Scientific Rationale

A compelling study on a series of 4-alkylaminoaryl phenyl cyclopropyl methanones demonstrated potent antitubercular and antimalarial activities.[7] Through molecular docking and reporter gene assays, the authors provided evidence that these compounds likely act by inhibiting the FAS-II pathway, a crucial system for fatty acid biosynthesis in bacteria like Mycobacterium tuberculosis but absent in mammals, making it an attractive drug target.[7] Given the core structural similarity, it is plausible that this compound shares this mechanism.

3.2. Experimental Protocols

Protocol 1: In Vitro Inhibition of a Key FAS-II Enzyme (e.g., KasA)

-

Objective: To determine if the compound directly inhibits the enzymatic activity of a key condensing enzyme in the FAS-II pathway.

-

Reagents & Materials: Recombinant M. tuberculosis KasA, Acyl-carrier protein (AcpM), Malonyl-CoA, Acetyl-CoA, Radiolabeled [1,3-¹⁴C]malonyl-CoA, Scintillation fluid, Test compound stock solution (in DMSO).

-

Methodology:

-

Prepare a reaction mixture containing buffer, AcpM, and KasA enzyme.

-

Add the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO-only vehicle control and a known inhibitor control.

-

Pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Initiate the reaction by adding Acetyl-CoA and [¹⁴C]malonyl-CoA.

-

Allow the reaction to proceed for 30 minutes at 37°C.

-

Quench the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).

-

Extract the fatty acid products using an organic solvent (e.g., ethyl acetate).

-

Measure the radioactivity of the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 2: Bacterial Reporter Gene Assay

-

Objective: To confirm target engagement within a living bacterial cell. This protocol uses a recombinant mycobacterial strain engineered to express a reporter gene (like lacZ) under the control of a promoter that is sensitive to FAS-II pathway inhibition.[7]

-

Methodology:

-

Culture the recombinant Mycobacterium aurum-kaspr:lacZ strain to mid-log phase.

-

Dispense the culture into a 96-well plate.

-

Add the test compound across a range of concentrations.

-

Incubate the plate for a defined period (e.g., 24 hours).

-

Measure cell density (OD₆₀₀) to assess general cytotoxicity.

-

Lyse the cells and measure β-galactosidase activity using a colorimetric substrate (e.g., ONPG).

-

An increase in reporter gene expression in the absence of significant cytotoxicity indicates specific inhibition of the FAS-II pathway.

-

Hypothesis B: Disruption of Microtubule Dynamics

4.1. Scientific Rationale

The 4-methoxyphenyl group is a key feature of many known tubulin inhibitors. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, an analog of phenstatin, exhibits potent cytotoxic activity by inhibiting tubulin polymerization.[8] Similarly, a class of 4-substituted methoxybenzoyl-aryl-thiazoles binds to the colchicine-binding site of tubulin, leading to G₂/M cell cycle arrest and apoptosis.[9] The shared methoxybenzoyl core suggests that this compound could function similarly as an antimitotic agent.

Caption: Proposed mechanism of microtubule disruption.

4.2. Experimental Protocols

Protocol 3: In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin into microtubules.

-

Reagents & Materials: Lyophilized bovine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer with GTP), Test compound, Paclitaxel (polymerization promoter control), Colchicine (polymerization inhibitor control), temperature-controlled spectrophotometer.

-

Methodology:

-

Reconstitute tubulin on ice in polymerization buffer.

-

In a 96-well plate, add polymerization buffer and the test compound at various concentrations.

-

Add the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., 60 minutes). An increase in absorbance corresponds to microtubule formation.

-

Compare the polymerization curves of compound-treated samples to positive and negative controls to determine if the compound inhibits or promotes polymerization.

-

Protocol 4: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest at the G₂/M phase, a hallmark of antimitotic agents.[9]

-

Methodology:

-

Culture a cancer cell line (e.g., HeLa or A549) in 6-well plates.

-

Treat the cells with the test compound at its approximate IC₅₀ and 2x IC₅₀ concentrations for a period corresponding to one cell cycle (e.g., 24 hours).

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cells with PBS and fix them in cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G₁, S, and G₂/M phases of the cell cycle. A significant increase in the G₂/M population indicates antimitotic activity.

-

4.3. Quantitative Data from Analogous Compounds

For context, below is a table summarizing the reported activities of related methanone compounds with antimitotic effects.

| Compound | Cell Line(s) | Reported IC₅₀ | Mechanism Reference |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Various | Nanomolar range | [8] |

| SMART-H (a methoxybenzoyl-aryl-thiazole) | PC-3, A375 | Potent cytotoxicity | [9] |

Hypothesis C: Modulation of GABA-A Receptors

5.1. Scientific Rationale

The gamma-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel and a major target for sedative and anesthetic drugs. A study on cyclopropyl-methoxycarbonyl metomidate (CPMM), a "soft" analog of the anesthetic etomidate, revealed that it is a potent direct activator of GABA-A receptors.[10] While CPMM is structurally more complex, it demonstrates that the cyclopropyl moiety can be accommodated within the binding sites of these receptors. This precedent makes it worthwhile to investigate whether the simpler this compound can also modulate GABA-A receptor function.

5.2. Experimental Protocol

Protocol 5: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Objective: To measure compound-induced currents in oocytes expressing specific GABA-A receptor subtypes, providing functional data on receptor activation or modulation.[10]

-

Reagents & Materials: Xenopus laevis oocytes, cRNAs for GABA-A receptor subunits (e.g., α₁, β₂, γ₂), TEVC setup (amplifier, electrodes, perfusion system), ND96 recording solution, GABA, Test compound.

-

Methodology:

-